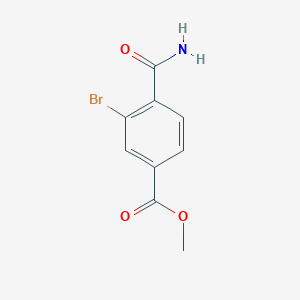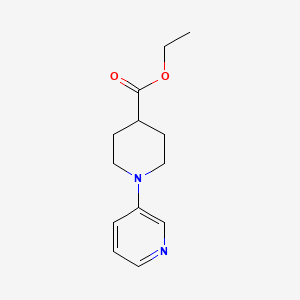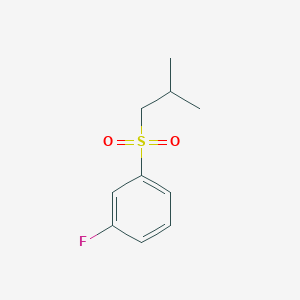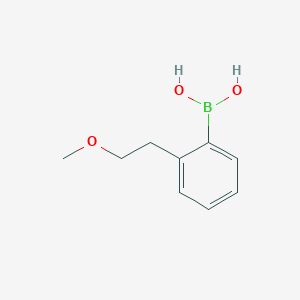![molecular formula C9H16N2O2 B1403260 1-甲基-4-氧杂-1,9-二氮杂螺[5.5]十一烷-2-酮 CAS No. 1391707-12-2](/img/structure/B1403260.png)
1-甲基-4-氧杂-1,9-二氮杂螺[5.5]十一烷-2-酮
描述
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
科学研究应用
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spirocyclic structure can impart desirable properties to materials, such as increased stability and unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
Target of Action
The primary target of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is METTL3 , a key player in the m6A regulation machinery . METTL3 is part of the METTL3/METTL14 protein complex, which is involved in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .
Mode of Action
The compound interacts with its target, METTL3, and inhibits its function
Biochemical Pathways
The inhibition of METTL3 affects the m6A regulation machinery . m6A is the most frequent of the 160 RNA modifications reported so far . It is involved in gene expression regulation, ranging from splicing to translation, stability, and degradation .
Pharmacokinetics
The pharmacokinetic properties of 1-Methyl-4-oxa-1,9-diazaspiro[5It is mentioned that the compound has favorable adme properties .
Result of Action
The compound shows target engagement in cells and is able to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines .
生化分析
Biochemical Properties
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as METTL3, a methyltransferase involved in RNA modifications . The interaction between 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one and METTL3 is characterized by the binding of the compound to the active site of the enzyme, inhibiting its methyltransferase activity. This inhibition can lead to alterations in RNA methylation patterns, affecting various cellular processes.
Cellular Effects
The effects of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one on cellular processes are profound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of METTL3 by 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can lead to changes in the methylation status of mRNA, which in turn affects the stability and translation of specific transcripts . This can result in altered gene expression profiles and metabolic shifts within the cell.
Molecular Mechanism
At the molecular level, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one exerts its effects through direct binding interactions with biomolecules. The compound binds to the active site of METTL3, inhibiting its enzymatic activity. This inhibition prevents the transfer of methyl groups to RNA substrates, leading to changes in RNA methylation patterns . Additionally, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can vary over time. The stability of the compound is a critical factor, as it can undergo degradation under certain conditions. Studies have shown that 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one has moderate stability, with a half-life of approximately 12 minutes when incubated with rat liver microsomes . Long-term exposure to this compound can lead to sustained inhibition of METTL3 activity, resulting in prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one in animal models are dose-dependent. At lower doses, the compound can effectively inhibit METTL3 activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential toxicities.
Metabolic Pathways
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is involved in metabolic pathways related to RNA methylation. The compound interacts with enzymes such as METTL3, influencing the methylation status of RNA substrates . This interaction can affect metabolic flux and metabolite levels within the cell, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biochemical effects . The distribution of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can vary depending on the tissue type and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, the inhibition of METTL3 by 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can occur in the nucleus, affecting RNA methylation and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable amine with a lactone or lactam precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds.
相似化合物的比较
1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one can be compared with other spirocyclic compounds, such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic core but contains additional nitrogen atoms, which can influence its chemical properties and biological activity.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
1,9-Diazaspiro[5.5]undecane: Lacking the oxygen atom, this compound has different electronic properties and may exhibit different reactivity patterns.
The uniqueness of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-11-8(12)6-13-7-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZIQAVDDJFHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COCC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)
![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
![1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidin-4-ol](/img/structure/B1403195.png)


![3-(Dimethylamino)-1-[3-(trifluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B1403199.png)
